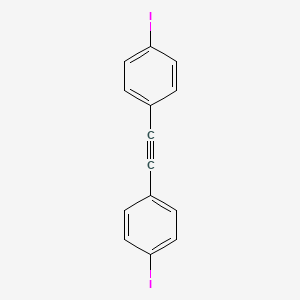

Bis(4-iodophenyl)acetylene

Vue d'ensemble

Description

Bis(4-iodophenyl)acetylene is a chemical compound that belongs to the family of acetylenic compounds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. Bis(4-iodophenyl)acetylene has been widely used in scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Photoluminescence and Material Science

Bis(4-iodophenyl)acetylene derivatives, such as symmetric diarylacetylenes, have been synthesized and studied for their photoluminescent properties. For instance, the synthesis of symmetric diarylacetylenes through a one-pot Stille coupling protocol demonstrated high solution-state fluorescence quantum yields in naphthyl- and biphenyl-substituted acetylenes, suggesting potential applications in optoelectronic devices and fluorescent materials (Brown & Eichler, 2011).

Organic Synthesis and Chemical Reactivity

In organic synthesis, bis(4-iodophenyl)acetylene serves as a precursor for various complex molecules. The sequential electrophilic and photochemical cyclizations of bis(bithienyl)acetylenes in the presence of iodine have been shown to produce tetrathienonaphthalenes (TTN) in one pot, highlighting a method for constructing cruciform π-extended derivatives with potential applications in nano/microstructures (Dou et al., 2013).

Polymer Chemistry and Self-Healing Materials

Bis(4-iodophenyl)acetylene derivatives have also found applications in the development of self-healing materials. Aromatic disulfide metathesis, utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, has been employed to design self-healing poly(urea–urethane) elastomers that exhibit quantitative healing efficiency at room temperature without the need for catalysts or external intervention, indicating potential in creating durable and sustainable materials (Rekondo et al., 2014).

Coordination Chemistry and Imaging Applications

In the field of coordination chemistry, bis(4-iodophenyl)acetylene derivatives have been explored for their applications in molecular imaging. The synthesis and characterization of optically active nanoscale-size tetranuclear assemblies, involving coordination bonds with bis[4-(4‘-pyridyl)phenyl]iodonium triflate, have shown potential in creating chiral hybrid iodonium-transition metal molecular squares, which could have implications in advanced imaging techniques and nanotechnology (Olenyuk, Whiteford, & Stang, 1996).

Mécanisme D'action

Target of Action

It features a linear carbon chain with a triple bond (C≡C) connecting two phenyl rings (benzene rings with iodine atoms attached at the 4th position).

Biochemical Pathways

There is currently no documented information on the specific biochemical pathways affected by Bis(4-iodophenyl)acetylene .

Propriétés

IUPAC Name |

1-iodo-4-[2-(4-iodophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRWJGXMCOOLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453242 | |

| Record name | Bis(4-iodophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-iodophenyl)acetylene | |

CAS RN |

67973-34-6 | |

| Record name | Bis(4-iodophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

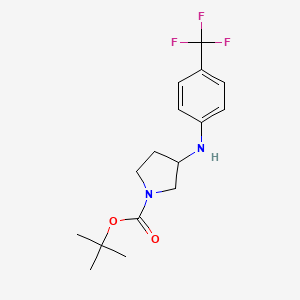

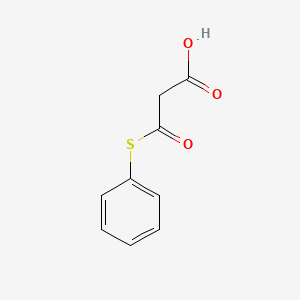

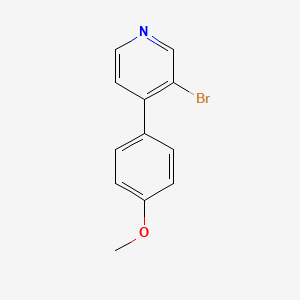

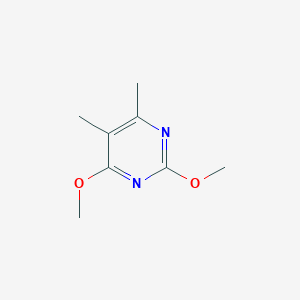

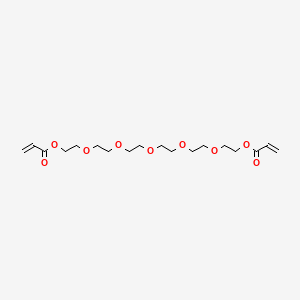

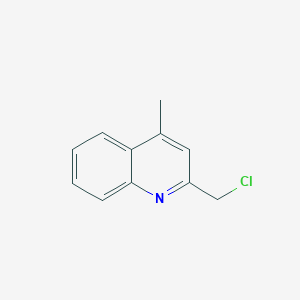

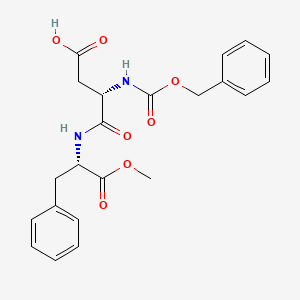

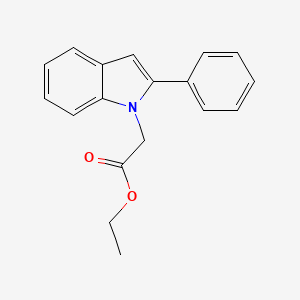

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)

![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)